3-Amino-4-pyridone
Description
3-Amino-4-pyridone (C₅H₆N₂O) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and a ketone group at position 4. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The closest analog mentioned is 3-Amino-2-pyridone (CAS: 33630-99-8), a positional isomer with the ketone at position 2 instead of 4 .
Structure
2D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-amino-3H-pyridin-4-one |
InChI |
InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-4H,6H2 |
InChI Key |
MMVPJMDOIAXCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride . Another method includes the cyclization of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, followed by oxidation .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-pyridone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of 3-amino-4-piperidone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-Amino-4-piperidone.
Substitution: Various substituted pyridone derivatives.
Scientific Research Applications
3-Amino-4-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-pyridone and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes pyridine derivatives with functional groups at analogous positions.
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations:
4-Chloro-5-methoxypyridin-3-amine demonstrates how electron-withdrawing (Cl) and electron-donating (OMe) groups at adjacent positions influence the reactivity of the amino group .
Steric and Electronic Modulation :
- The iodine atom in 3-Iodo-4-methoxypyridine introduces steric bulk and polarizability, which could hinder electrophilic substitution reactions compared to smaller substituents like -NH₂ or -Cl .
Synthetic Utility: While 3-Amino-2-pyridone is cataloged as a reagent, the absence of 3-Amino-4-pyridone in the evidence suggests it may be less commercially accessible or require custom synthesis (e.g., intermediates like HR460380 in ) .
Research Implications and Limitations
Data Gaps: The lack of direct references to this compound highlights a critical gap in the provided evidence. Comparative inferences rely on positional isomers (e.g., 3-Amino-2-pyridone) or compounds with partial structural overlap (e.g., 4-Chloro-5-methoxypyridin-3-amine).
Q & A
Q. How can researchers reconcile discrepancies in reported biological activities of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
